ドロネダロン塩酸塩

概要

説明

Dronedarone hydrochloride is a class III antiarrhythmic agent used primarily to manage atrial fibrillation and atrial flutter. It is designed to restore normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation. Unlike its predecessor amiodarone, dronedarone hydrochloride does not contain iodine, which reduces the risk of thyroid and pulmonary toxicities .

科学的研究の応用

Dronedarone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of antiarrhythmic agents and their synthesis.

Biology: Investigated for its effects on cellular ion channels and its role in modulating heart rhythms.

Medicine: Primarily used in the treatment of atrial fibrillation and atrial flutter.

Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.

作用機序

ドネダロン塩酸塩は、多チャンネルブロッカーとして作用し、ナトリウム、カリウム、カルシウムイオンチャネル、ならびにβアドレナリン受容体を阻害します . この多チャンネル遮断活性は、心房細動の患者の心臓のリズムと速度を制御するのに役立ちます。 ヨウ素部分を欠いている化合物の構造は、アミオダロンに関連する甲状腺および肺毒性のリスクを軽減します .

アミオダロンとの比較:

有効性: ドネダロンは、洞調律を維持する点ではアミオダロンほど有効ではありませんが、安全性プロファイルは優れています.

類似の化合物:

アミオダロン: 半減期が長く、臓器毒性のリスクが高いクラスIII抗不整脈薬.

ドネダロン塩酸塩は、安全性プロファイルが向上し、長期的な毒性のリスクが軽減されているため、アミオダロンに耐えられない患者にとって貴重な選択肢です。

Safety and Hazards

生化学分析

Biochemical Properties

Dronedarone Hydrochloride inhibits the potassium currents, including IK(Ach), IKur, IKr, IKs . It interacts with various enzymes and proteins, exerting its effects through these interactions .

Cellular Effects

Dronedarone Hydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on various types of cells and cellular processes are significant, particularly in the context of cardiovascular health .

Molecular Mechanism

At the molecular level, Dronedarone Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves multiple biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dronedarone Hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Dronedarone Hydrochloride vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Dronedarone Hydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Dronedarone Hydrochloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Dronedarone Hydrochloride and its effects on activity or function are significant. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dronedarone hydrochloride involves several key steps. One method starts with 2-n-butyl-5-nitrobenzofuran, which undergoes a series of reactions including aroylation, demethylation, O-alkylation, catalytic transfer hydrogenation, and mesylation . Another method involves the use of 1,4-cyclohexanedione as a raw material, which undergoes halogenation, condensation, cyclization, hydrolysis, and acylation to form the final product .

Industrial Production Methods: Industrial production of dronedarone hydrochloride typically involves the preparation of intermediates followed by their purification and conversion into the final product. The process includes steps such as dissolution in ethanol, drying, screening, granulation, and tabletting .

化学反応の分析

Types of Reactions: Dronedarone hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Catalytic transfer hydrogenation is used in its synthesis.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Palladium on carbon (Pd/C) for hydrogenation.

Solvents: Ethanol, 2-methyl tetrahydrofuran.

Major Products Formed: The major products formed from these reactions include various intermediates such as 2-n-butyl-5-nitrobenzofuran and N-(2-butyl-3-(4-(3-chloropropoxy)benzoyl)benzofuran-5-yl)-methanesulfonamide .

類似化合物との比較

Amiodarone: A class III antiarrhythmic agent with a longer half-life and higher risk of organ toxicities.

Dronedarone hydrochloride stands out due to its improved safety profile and reduced risk of long-term toxicities, making it a valuable option for patients who cannot tolerate amiodarone.

特性

IUPAC Name |

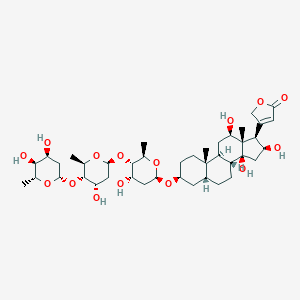

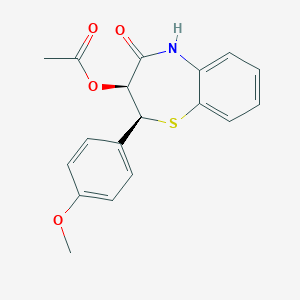

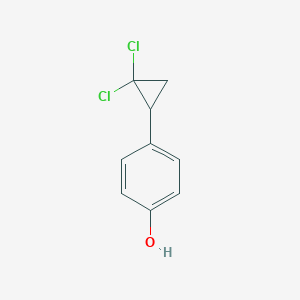

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKVCQXJYURSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161779 | |

| Record name | Dronedarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141625-93-6 | |

| Record name | Dronedarone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141625936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dronedarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DRONEDARONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA36DV299Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)

![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)